molecular formula C11H10BrNOS B2494891 4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole CAS No. 864835-24-5

4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole

Cat. No. B2494891
CAS RN: 864835-24-5
M. Wt: 284.17
InChI Key: OMSSNTRYIIEBGA-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole is a compound of interest in various chemical and pharmacological studies. It belongs to the thiazole class of compounds, which are known for their diverse chemical properties and biological activities. The interest in such molecules stems from their potential utility in developing new therapeutic agents and materials with unique physical and chemical characteristics.

Synthesis Analysis

The synthesis of related thiazole compounds often involves a one-step synthesis process. For example, Raj and Narayana (2006) described the smooth one-step synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, characterized by analytical and spectral analysis (Raj & Narayana, 2006).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using techniques like X-ray diffraction. Yahiaoui et al. (2019) reported on the synthesis and molecular structure of a related thiazole compound, highlighting its non-planar structure and the stability conferred by potential donor and acceptor groups (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, leading to a wide range of products with potential biological activities. El-Sakka et al. (2013) explored the synthesis and reactions of some thiazole derivatives, elucidating their chemical behavior and potential applications (El-Sakka et al., 2013).

properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSSNTRYIIEBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323004
Record name 4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

864835-24-5
Record name 4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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